5-Isopropyl-5-methyl-2-phenylmorpholine 5-Isopropyl-5-methyl-2-phenylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17514109
InChI: InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

5-Isopropyl-5-methyl-2-phenylmorpholine

CAS No.:

Cat. No.: VC17514109

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-5-methyl-2-phenylmorpholine -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 5-methyl-2-phenyl-5-propan-2-ylmorpholine
Standard InChI InChI=1S/C14H21NO/c1-11(2)14(3)10-16-13(9-15-14)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3
Standard InChI Key CYFAALJAHINZKZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1(COC(CN1)C2=CC=CC=C2)C

Introduction

Molecular Structure and Chemical Identity

Core Structure and Substituent Configuration

5-Isopropyl-5-methyl-2-phenylmorpholine (C<sub>14</sub>H<sub>21</sub>NO) features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • Phenyl group at position 2, contributing aromatic stability and potential π-π interactions .

  • Methyl and isopropyl groups at position 5, introducing steric bulk and hydrophobicity .

The molecular weight is approximately 219.32 g/mol, calculated from its formula. The isopropyl group distinguishes this compound from simpler analogs like 5-methyl-2-phenylmorpholine (C<sub>11</sub>H<sub>15</sub>NO, 177.24 g/mol) .

Table 1: Structural Comparison of Morpholine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Methyl-2-phenylmorpholineC<sub>11</sub>H<sub>15</sub>NO177.242-Ph, 5-Me
5-Isopropyl-5-methyl-2-phenylmorpholineC<sub>14</sub>H<sub>21</sub>NO219.322-Ph, 5-Me, 5-<i>i</i>Pr

Stereochemical Considerations

The morpholine ring’s chair conformation places substituents in equatorial or axial positions, influencing reactivity and intermolecular interactions. The isopropyl group at position 5 likely adopts an equatorial orientation to minimize steric strain, while the phenyl group at position 2 may occupy an axial position for optimal aromatic stabilization .

Synthetic Pathways and Optimization

Alkylation Strategies

StepReagents/ConditionsYield (%)Reference
AlkylationIsopropyl iodide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 80°C~65
CrystallizationEthanol, −20°C, 12 h85

Flow Microreactor Systems

Recent advancements in continuous-flow chemistry enhance synthetic efficiency. Microreactors enable precise temperature control and reduced reaction times, potentially improving yields for multi-step syntheses involving sensitive intermediates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups. Miscible with organic solvents like DMSO or ethanol .

  • Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Expected signals include a triplet for the isopropyl methyl groups (δ 1.0–1.2 ppm) and a multiplet for the phenyl protons (δ 7.2–7.4 ppm) .

  • IR Spectroscopy: Stretching vibrations for C-O (1100 cm<sup>−1</sup>) and C-N (1250 cm<sup>−1</sup>) bonds .

Future Research Directions

  • Pharmacological Profiling: Screen for activity against neurological targets (e.g., monoamine oxidases) .

  • Process Optimization: Implement flow chemistry to scale synthesis.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship studies .

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